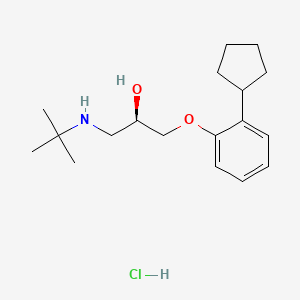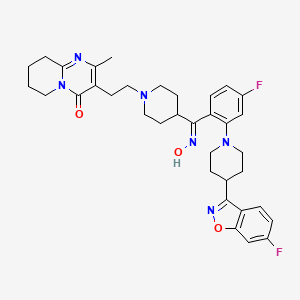
3-(2-(4-((Z)-(4-Fluoro-2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)phenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido(1,2-a)pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-(4-((Z)-(4-Fluoro-2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)phenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido(1,2-a)pyrimidin-4-one” is a heterocyclic compound with a complex structure . It has a molecular formula of C23H28FN3O4 and a molecular weight of 429.5 g/mol . The compound contains several functional groups, including a fluoro-benzisoxazole group, a piperidine ring, and a pyrido-pyrimidinone group .
Molecular Structure Analysis
The compound has a complex molecular structure. The piperidine ring in the structure adopts a chair conformation . The annulated ring bearing the hydroxy group is present in a half-chair conformation . The shortest centroid–centroid distance is apparent between the benzoxazole moiety and the six-membered ring bearing the keto substituent .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a molecular weight of 429.5 g/mol and a molecular formula of C23H28FN3O4 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 5 . The topological polar surface area of the compound is 93.4 Ų . The compound has a complexity of 775 .Scientific Research Applications
Crystalline Forms and Structure :
- Wang, Zhou, and Hu (2006) reported on the crystalline form B of risperidone, describing the chair and sofa conformations of its piperidine and tetrahydropyridine rings respectively (Wang, Zhou, & Hu, 2006).
- Peeters, Blaton, and Ranter (1993) detailed the planarity of the benzisoxazole and pyrimidine moieties and the crystal structure stabilized by hydrogen bonds (Peeters, Blaton, & Ranter, 1993).
- Another study by Wang and Pan (2006) discussed risperidone chloride 2.5-hydrate, a new crystalline form, highlighting the chair conformation of the piperidine ring and sofa conformation of the tetrahydropyridine ring (Wang & Pan, 2006).
Pharmacological Activities and Synthesis :
- Watanabe et al. (1992) explored the synthesis and 5-HT2 antagonist activity of derivatives with a structure related to risperidone, finding potent 5-HT2 antagonist activity in some compounds (Watanabe et al., 1992).
- Germann, Kurylo, and Han (2012) reviewed risperidone in detail, including its physico-chemical properties, spectroscopic data, stability, methods of preparation, and pharmacokinetics (Germann, Kurylo, & Han, 2012).
Metabolism and Excretion Studies :
- Meuldermans et al. (1994) studied the metabolism and excretion of risperidone in rats and dogs, finding that major metabolic pathways in these animals were similar to those in humans (Meuldermans et al., 1994).
properties
IUPAC Name |
3-[2-[4-[(E)-C-[4-fluoro-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]phenyl]-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40F2N6O3/c1-22-27(35(44)43-14-3-2-4-32(43)38-22)13-17-41-15-9-23(10-16-41)33(39-45)28-7-5-25(36)20-30(28)42-18-11-24(12-19-42)34-29-8-6-26(37)21-31(29)46-40-34/h5-8,20-21,23-24,45H,2-4,9-19H2,1H3/b39-33+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIQUGILXGRQGO-YQOUJOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)N5CCC(CC5)C6=NOC7=C6C=CC(=C7)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)/C(=N\O)/C4=C(C=C(C=C4)F)N5CCC(CC5)C6=NOC7=C6C=CC(=C7)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40F2N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-((Z)-(4-Fluoro-2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)phenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido(1,2-a)pyrimidin-4-one | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


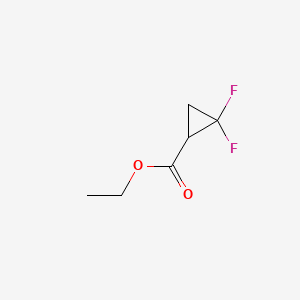
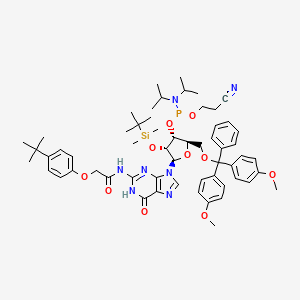
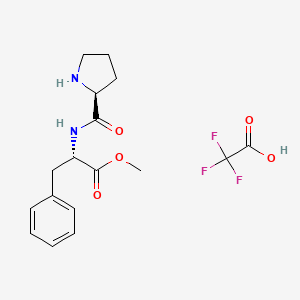
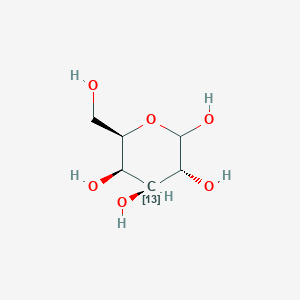
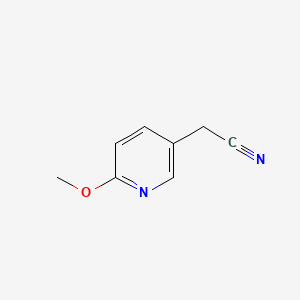
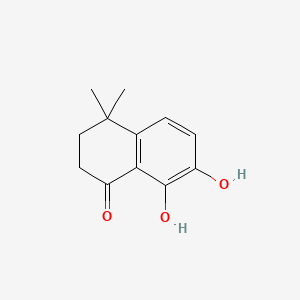
![D-[1,6-13C2]Galactose](/img/structure/B583692.png)
